Gypenoside LI

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Los gipenosidos, incluyendo el Gipenosido LI, se extraen típicamente de Gynostemma pentaphyllum utilizando varios métodos. Un método efectivo involucra la extracción ultrasónica seguida de demalonilación. La solución extraída se calienta en un baño de agua a 95 °C para convertir los malonilgipenosidos en sus correspondientes gipenosidos .

Métodos de producción industrial: En entornos industriales, el proceso de extracción se amplía utilizando principios similares. El material vegetal se somete a extracción ultrasónica, seguida de calentamiento y concentración. Las técnicas avanzadas como la cromatografía líquida de ultra alta resolución (UHPLC) acoplada a un detector de aerosoles cargados (CAD) se utilizan para el análisis y el control de calidad de los gipenosidos extraídos .

Análisis De Reacciones Químicas

Tipos de reacciones: El Gipenosido LI se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar el compuesto para mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas del compuesto.

Aplicaciones Científicas De Investigación

Antitumor Activity

1. Clear Cell Renal Cell Carcinoma (ccRCC)

Gypenoside LI has been shown to significantly inhibit the proliferation of ccRCC cells and induce apoptosis. In vitro studies demonstrated that this compound exhibited a stronger inhibitory effect on cell viability compared to Gypenoside L, with half-maximal inhibitory concentrations (IC50) of 45 μM and 55 μM for 769-P and ACHN cell lines, respectively . The mechanism involves upregulation of COX2 and downregulation of cPLA2 and CYP1A1, leading to reduced arachidonic acid levels and enhanced apoptotic signaling pathways .

2. Melanoma

Research indicates that this compound possesses potent cytotoxic effects against melanoma cells. It induces intrinsic apoptosis and S phase arrest while inhibiting colony formation through the Wnt/β-catenin signaling pathway. Notably, this compound also upregulates the tumor suppressor microRNA-128-3p during apoptosis in melanoma cells .

3. Gastric Cancer

this compound has been implicated in enhancing the efficacy of immunotherapy for gastric cancer by inducing apoptosis through the PI3K/AKT/mTOR signaling pathway. This compound not only promotes cell death in gastric cancer cells but also reduces PD-L1 expression, thereby enhancing T cell-mediated antitumor immunity .

Other Pharmacological Effects

Beyond its antitumor properties, this compound exhibits various health benefits:

- Anti-hyperlipidemic Effects: As part of the broader gypenosides family, this compound contributes to lowering cholesterol levels and improving lipid metabolism disorders .

- Hepatoprotective Properties: It has shown protective effects against liver injuries induced by toxins like carbon tetrachloride (CCl4), stabilizing liver cell membranes and reducing serum transaminase levels .

Table: Summary of Research Findings on this compound

| Study Focus | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Inhibition of Proliferation | Clear Cell Renal Carcinoma | Upregulation of COX2; downregulation of cPLA2 | IC50 values: 45 μM (769-P), 55 μM (ACHN) |

| Induction of Apoptosis | Melanoma | Wnt/β-catenin pathway inhibition | Induces intrinsic apoptosis; upregulates miR-128-3p |

| Immunotherapy Enhancement | Gastric Cancer | PI3K/AKT/mTOR pathway modulation | Reduces PD-L1 expression; enhances T cell activity |

Mecanismo De Acción

El Gipenosido LI ejerce sus efectos a través de múltiples dianas y vías moleculares:

Arresto del ciclo celular: Induce el arresto del ciclo celular en la fase G0 / G1 al regular la expresión de E2F1 y ERCC6L.

Apoptosis: Promueve la apoptosis en las células cancerosas al activar las vías MAPK p38 y ERK y la señalización NF-κB.

Neuroprotección: Reduce el estrés oxidativo y la inflamación, protegiendo así las células nerviosas del daño.

Comparación Con Compuestos Similares

El Gipenosido LI es único entre los gipenosidos debido a sus potentes propiedades anticancerígenas y neuroprotectoras. Los compuestos similares incluyen:

Actividad Biológica

Gypenoside LI, a saponin derived from Gynostemma pentaphyllum, exhibits a variety of biological activities that have garnered significant attention in pharmacological research. This article delves into its anticancer properties, mechanisms of action, and other health benefits, supported by case studies and research findings.

Anticancer Properties

1. Inhibition of Tumor Growth

This compound has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells. In vitro studies demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound were found to be 45 μM and 55 μM for 769-P and ACHN cells, respectively, indicating a stronger inhibitory effect compared to Gypenoside L .

2. Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Arachidonic Acid Pathway : this compound reduces the content of arachidonic acid in RCC cells by upregulating COX2 and downregulating cPLA2 and CYP1A1 .

- Autophagy Modulation : Research indicates that this compound inhibits autophagic flux, leading to cell death in cancer cells. This is associated with an increase in LC3-II levels and the accumulation of polyubiquitinated proteins, suggesting that this compound disrupts the autophagic process at the lysosomal fusion stage .

- PI3K/AKT/mTOR Pathway : this compound induces apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1: Renal Cell Carcinoma

In a controlled study, this compound was administered to renal cancer cell lines. The results indicated a marked reduction in cell viability, with detailed analysis revealing alterations in apoptosis-related proteins and signaling pathways. The study concluded that this compound could be a promising candidate for therapeutic applications against RCC due to its ability to inhibit tumor growth without cytotoxic effects on normal cells .

Case Study 2: Gastric Cancer

Another study focused on gastric cancer cells where this compound was observed to induce apoptosis through the inhibition of the PI3K/AKT/mTOR pathway. This study highlighted the potential of this compound as an adjunct therapy in gastric cancer treatment, emphasizing its role in modulating immune responses by downregulating PD-L1 expression .

Additional Biological Activities

Beyond its anticancer properties, this compound exhibits other beneficial biological activities:

- Anti-inflammatory Effects : It has been shown to alleviate inflammation induced by lipopolysaccharides (LPS) in microglial cells, indicating potential neuroprotective effects .

- Lipid Regulation : Studies suggest that gypenosides can regulate lipid metabolism, contributing to anti-obesity effects and improving metabolic health .

Propiedades

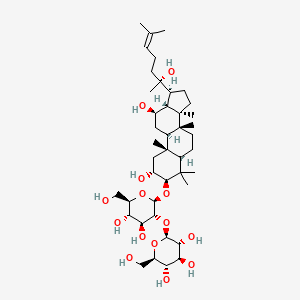

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZMSTVPKBWKB-XUYZQZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317573 | |

| Record name | Gypenoside LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94987-10-7 | |

| Record name | Gypenoside LI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94987-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gypenoside LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.